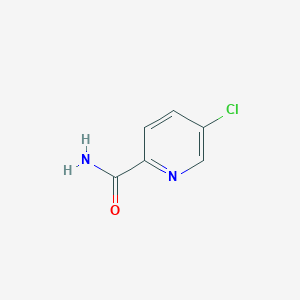

5-Chloropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYOEMMLMVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619380 | |

| Record name | 5-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370104-72-6 | |

| Record name | 5-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloropyridine-2-carboxamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2-carboxamide is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a pyridine ring substituted with a chlorine atom and a carboxamide group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The unique arrangement of a chloro-substituted pyridine ring and a carboxamide functional group imparts specific physicochemical properties to this compound, influencing its reactivity, solubility, and biological activity.

Molecular Structure:

The IUPAC name for this compound is this compound. The molecule consists of a pyridine ring with a chlorine atom at the 5-position and a carboxamide group at the 2-position.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 370104-72-6 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the carboxamide group is expected to be in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-chloropyridine-2-carboxylic acid. The conversion of the carboxylic acid to the carboxamide is a standard organic transformation that can be achieved through several methods.

Synthesis of 5-Chloropyridine-2-carboxylic Acid

A common route to 5-chloropyridine-2-carboxylic acid involves the hydrolysis of 5-chloro-2-cyanopyridine.

Caption: Synthesis of 5-Chloropyridine-2-carboxylic acid.

Synthesis of this compound

The amidation of 5-chloropyridine-2-carboxylic acid can be performed via two primary pathways: activation of the carboxylic acid with a coupling agent, or conversion to an acyl chloride followed by reaction with ammonia.

Method 1: Amidation using a Coupling Agent

This method involves the use of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Caption: Amidation via a coupling agent.

Experimental Protocol: Amidation using HATU

-

Dissolve 5-chloropyridine-2-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a source of ammonia, such as ammonium chloride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

HATU is chosen as the coupling agent due to its high efficiency and the formation of a highly reactive activated ester, which readily reacts with the ammonia source.

-

DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.

-

DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Method 2: Acyl Chloride Formation and Ammonolysis

This traditional two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Caption: Synthesis via acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Route

-

Step 1: Acyl Chloride Formation

-

Suspend 5-chloropyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of DMF.

-

Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloropyridine-2-carbonyl chloride.

-

-

Step 2: Ammonolysis

-

Dissolve the crude acyl chloride in an inert solvent like DCM.

-

Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.

-

Stir the mixture for 30-60 minutes.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Causality Behind Experimental Choices:

-

Thionyl chloride or oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

-

Catalytic DMF is often used to facilitate the formation of the Vilsmeier reagent in situ, which is the active species in the chlorination reaction with oxalyl chloride.

-

Aqueous ammonia provides the nucleophile (NH₃) for the subsequent amidation step. The reaction is typically performed at low temperatures to control the exothermicity.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The chlorine atom can participate in halogen bonding and modulate the electronic properties of the pyridine ring, while the carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Anticancer Activity

Derivatives of pyridine carboxamide have shown promising anticancer activity through various mechanisms. Studies on related compounds, such as indole-2-carboxamides, have demonstrated potent cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[4] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as topoisomerases, protein kinases (e.g., EGFR), and PI3Kα.[4][5] The structure-activity relationship (SAR) of these compounds is an active area of research, with modifications to the substituents on the pyridine ring and the amide nitrogen leading to significant changes in potency and selectivity.[6][7][8]

Enzyme Inhibition

Pyridine carboxamide derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against urease, a bacterial enzyme implicated in conditions like gastritis and peptic ulcers.[9] Other related compounds have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, suggesting potential applications as fungicides.[10]

As a Synthetic Intermediate

Beyond its own potential biological activity, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The chlorine atom can be displaced by various nucleophiles, and the amide group can be further modified, allowing for the construction of diverse molecular libraries for drug screening. For example, it is a key building block for the synthesis of certain GPR119 agonists, which are being investigated as potential treatments for type 2 diabetes.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the discovery of novel therapeutic agents. The presence of the chloro and carboxamide functionalities provides opportunities for diverse chemical modifications to optimize biological activity and pharmacokinetic properties. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | 370104-72-6 [chemicalbook.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Exploration of 5-Chloropyridine-2-carboxamide and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Chloropyridine-2-carboxamide is a heterocyclic organic compound that has garnered significant interest not as a standalone therapeutic agent, but as a pivotal structural motif and key intermediate in the synthesis of a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive exploration of the known and potential mechanisms of action of compounds derived from this scaffold, offering insights for researchers engaged in drug discovery and development. We will delve into the synthetic versatility of this compound, survey the biological activities of its derivatives, propose potential mechanisms of action, and provide detailed experimental protocols to elucidate their biological functions.

The Role of this compound in Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups: the pyridine ring, the chloro substituent, and the carboxamide moiety. This trifecta of reactivity allows for a wide range of chemical modifications, making it an attractive starting material for constructing complex molecular architectures. Its utility is prominently noted in the development of pharmaceuticals and agrochemicals.[1][2] For instance, the related compound, 2-Amino-5-chloropyridine, is a crucial precursor in the synthesis of the hypnotic agent zopiclone.[4]

The structural framework of this compound is a recurring motif in various classes of compounds that have demonstrated significant biological activities, including antifungal, insecticidal, antimycobacterial, and anticancer properties.[5][6][7][8][9] The exploration of these derivatives provides a window into the potential biological targets and pathways that can be modulated by molecules bearing this core structure.

Biological Activities of this compound Derivatives

While the mechanism of action of this compound itself is not well-documented, a survey of its derivatives reveals a broad spectrum of biological activities.

| Derivative Class | Biological Activity | Potential Application | Reference |

| Pyridine-linked 1,2,4-oxadiazoles | Fungicidal, Larvicidal | Agrochemicals | [5] |

| Pyridone-containing compounds | GPR119 Agonism | Type 2 Diabetes | [10] |

| Pyridine carboxamides | Antimycobacterial | Tuberculosis Treatment | [6] |

| Pyrazol-5-yl-quinoline-2-carboxamides | Fungicidal (SDH Inhibition) | Agrochemicals | [7] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer (PI3Kα Inhibition) | Oncology | [8] |

| 5-substituted-indole-2-carboxamides | Anticancer (EGFR/CDK2 Inhibition) | Oncology | [9] |

Postulated Mechanisms of Action

Based on the activities of its derivatives, we can postulate several potential mechanisms of action for novel compounds synthesized from the this compound scaffold.

Enzyme Inhibition

A prevalent mechanism of action for many biologically active small molecules is the inhibition of key enzymes. Derivatives of this compound have been implicated in the inhibition of several enzyme classes:

-

Succinate Dehydrogenase (SDH): Certain fungicidal carboxamide derivatives are known to target SDH, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[7] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

-

Kinases: In the context of cancer, derivatives have been designed to inhibit protein kinases such as Phosphatidylinositol 3-kinase (PI3Kα), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.

Receptor Modulation

Modulation of cell surface receptors is another key mechanism. For instance, pyridone-containing derivatives have been identified as agonists of G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin release.[10]

Disruption of Metabolic Pathways

Some pyridine carboxamide derivatives have shown antimycobacterial activity, with studies suggesting that they may interfere with essential metabolic pathways such as methionine metabolism, rather than the folate pathway as might be expected from their structural similarity to other antimycobacterial agents.[6]

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound, based on the known activities of its derivatives.

Caption: Hypothetical inhibition of cancer cell signaling pathways by a this compound derivative.

Experimental Workflows for Mechanism of Action Studies

For researchers developing novel derivatives of this compound, a systematic approach is essential to elucidate their mechanism of action. The following experimental workflows provide a roadmap for this process.

Target Identification and Validation Workflow

This workflow outlines the steps to identify and validate the molecular target of a novel bioactive compound.

Caption: Experimental workflow for target identification and validation of a novel bioactive compound.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of a this compound derivative to its purified candidate target protein.

-

Immobilization of the Target Protein:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

-

Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Preparation:

-

Prepare a stock solution of the this compound derivative in 100% DMSO.

-

Create a serial dilution of the derivative in running buffer (e.g., HBS-EP+) to generate a concentration series (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

-

Binding Analysis:

-

Inject the serially diluted derivative over the immobilized target protein surface and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases for each concentration.

-

Regenerate the sensor chip surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Toxicology and Safety Considerations

The toxicological properties of this compound have not been extensively investigated.[11] However, data from related pyridine derivatives, such as 2-chloropyridine and 2-amino-5-chloropyridine, suggest potential for irritation, and they are considered harmful if swallowed.[11][12][13] Acute toxicity studies in animals with 2-chloropyridine have indicated the liver as a primary target organ.[13] Therefore, appropriate personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling this compound and its derivatives. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable scaffold in medicinal chemistry and agrochemical research, giving rise to a multitude of derivatives with diverse and potent biological activities. While the direct mechanism of action of the parent compound remains to be fully elucidated, the study of its derivatives provides a fertile ground for the discovery of novel therapeutic agents and crop protection agents. The systematic application of the experimental workflows outlined in this guide will be instrumental in uncovering the molecular targets and cellular pathways modulated by this promising class of compounds, thereby accelerating their development from laboratory curiosities to impactful real-world applications.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. publications.cuni.cz [publications.cuni.cz]

- 7. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Synthesis and characterization of 5-Chloropyridine-2-carboxamide derivatives

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-2-carboxamide Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties and versatile reactivity make it a privileged building block for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering detailed experimental protocols and the rationale behind key procedural choices. Furthermore, it establishes a comprehensive framework for the structural characterization and purity assessment of these compounds using essential analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important molecular framework in their work.

Introduction: The Significance of the this compound Core

Chlorine-containing heterocyclic compounds are exceptionally prominent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[1][2] The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The this compound moiety, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and agrochemicals.[3] Its structure, which combines a pyridine ring with electron-withdrawing chlorine and carboxamide groups, offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[4] This scaffold is a key component in molecules designed for various applications, including anti-cancer, anti-inflammatory, and antimicrobial therapies, as well as in the formulation of modern herbicides and fungicides.[1][3]

This guide will elucidate the most reliable and efficient methods for synthesizing these valuable compounds and the critical techniques for verifying their identity and purity, thereby providing a solid foundation for their application in research and development.

Synthetic Methodologies: From Precursors to Products

The synthesis of this compound derivatives is most commonly achieved through the amidation of an activated carboxylic acid precursor. This section details the primary synthetic workflow, from the starting material to the final product, and discusses alternative approaches.

Primary Synthetic Route: Amidation of 5-Chloropyridine-2-carboxylic Acid

The most direct and widely used method involves a two-step process: the activation of 5-chloropyridine-2-carboxylic acid followed by nucleophilic acyl substitution with a suitable amine.

A carboxylic acid is not sufficiently electrophilic to react directly with most amines under mild conditions. Therefore, the hydroxyl group of the carboxyl moiety must be converted into a better leaving group. This "activation" process transforms the carboxylic acid into a highly reactive acyl chloride or utilizes a coupling agent to facilitate amide bond formation in situ.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the parent amide (where R = H). It can be readily adapted for substituted derivatives by replacing aqueous ammonia with the desired primary or secondary amine.

Materials:

-

5-Chloropyridine-2-carboxylic acid (CAS: 86873-60-1)[3]

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Aqueous ammonium hydroxide (NH₄OH), ~28%

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation (Formation of the Acyl Chloride):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloropyridine-2-carboxylic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add a catalytic drop of DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C (ice bath). Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that generates the acyl chloride.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride to 0 °C.

-

Slowly and carefully add a concentrated solution of aqueous ammonium hydroxide (5-10 eq) dropwise with vigorous stirring. Causality: This is a highly exothermic quenching reaction. Slow addition at low temperature is critical to control the reaction rate and maximize yield.

-

A precipitate of the crude amide will form. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water to remove excess ammonia and ammonium salts.

-

For any product remaining in the filtrate, extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Combine this material with the initially filtered solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.[5]

-

Alternative Synthetic Route: TBHP-Mediated Denitrogenation

Modern synthetic chemistry offers alternative, metal-free approaches. One such method involves the generation of pyridine acyl radicals from corresponding carbohydrazides.[6]

Conceptual Workflow:

-

Starting Material: 5-Chloropyridine-2-carbohydrazide.

-

Radical Generation: Treatment with tert-butyl hydroperoxide (TBHP) mediates a denitrogenation reaction to form a 5-chloropyridinoyl radical.

-

Amide Formation: The radical couples with a suitable amine to form the target carboxamide.

Advantages: This method is advantageous for its mild, metal-free conditions and use of water as a solvent, aligning with the principles of green chemistry.[6][7]

Analytical Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

| Technique | Functional Group / Protons | Expected Signal / Absorption Range | Key Insights & Rationale |

| ¹H NMR | Aromatic Protons (Pyridine H) | δ 7.5 - 8.6 ppm | The specific splitting patterns (doublets, doublet of doublets) and coupling constants are diagnostic for the substitution pattern on the pyridine ring.[8] |

| Amide Protons (-NH₂) | δ 7.5 - 8.5 ppm (broad) | These protons are often broad due to quadrupole coupling with nitrogen and hydrogen bonding. The signal will disappear upon shaking the sample with D₂O.[9] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 170 ppm | The chemical shift confirms the presence of an amide carbonyl group. |

| Aromatic Carbons (Pyridine C) | δ 120 - 155 ppm | The number of signals and their chemical shifts correspond to the carbons of the pyridine ring. | |

| IR Spectroscopy | N-H Stretch (Amide) | 3200 - 3400 cm⁻¹ (two bands for -NH₂) | These bands confirm the presence of the N-H bonds in a primary amide.[10] |

| C=O Stretch (Amide I Band) | ~1665 cm⁻¹ (strong) | This is a very strong and characteristic absorption for the amide carbonyl group.[9] | |

| N-H Bend (Amide II Band) | ~1620 cm⁻¹ | This band arises from the N-H bending vibration and is characteristic of primary amides.[9] | |

| Mass Spectrometry | Molecular Ion (M⁺) | Calculated M.W. = 156.57 g/mol [5] | A key feature will be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A single sharp peak on multiple wavelength detectors indicates high purity.[7]

-

Melting Point: A sharp melting point range, compared to literature values, is a good indicator of purity.

Summary of Key Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| 5-Chloropyridine-2-carboxylic acid | 86873-60-1 | C₆H₄ClNO₂ | 157.56 | White crystal powder[3] |

| This compound | 370104-72-6 | C₆H₅ClN₂O | 156.57 | White to off-white solid[5][11] |

| 5-Chloropyridine-2-carboxaldehyde | - | C₆H₄ClNO | 141.56 | Powder[12] |

Conclusion

The synthesis and characterization of this compound derivatives represent a critical capability for laboratories engaged in drug discovery and agrochemical research. The primary synthetic route via amidation of 5-chloropyridine-2-carboxylic acid is robust, reliable, and adaptable for creating a wide range of derivatives. A rigorous analytical workflow, combining NMR, IR, and MS for structural elucidation and HPLC for purity assessment, is essential for ensuring the quality and validity of these compounds for further study. As the demand for novel, highly functionalized molecules continues to grow, a mastery of the principles and techniques outlined in this guide will remain indispensable.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. This compound [myskinrecipes.com]

- 6. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. This compound | [frontierspecialtychemicals.com]

- 12. 5-Chloropyridine-2-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity Screening of Novel 5-Chloropyridine-2-carboxamide Analogs

An In-Depth Technical Guide:

Introduction: The Privileged Scaffold of 5-Chloropyridine-2-carboxamide

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility allow it to engage in critical biological interactions, forming the foundation for numerous FDA-approved drugs.[2][3] Within this class, the this compound core represents a particularly valuable building block. The chlorine atom at the 5-position and the carboxamide at the 2-position provide key vectors for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This scaffold is a crucial intermediate in the synthesis of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory potential, making it a focal point for novel drug discovery programs.[4]

This guide provides a comprehensive framework for the systematic biological evaluation of novel analogs derived from this scaffold. As a senior application scientist, my objective is not merely to present protocols, but to instill a deep understanding of the strategic rationale behind each step—from target selection to hit validation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate robust, interpretable, and actionable data for drug development professionals.

Part 1: Strategic Target Selection and Rationale

The initial and most critical step in any screening campaign is the selection of relevant biological targets. For this compound analogs, historical data and the known pharmacophoric features of the pyridine ring guide us toward several promising areas.[5]

-

Oncology: Pyridine-containing molecules are potent inhibitors of various protein kinases, which are enzymes that play a central role in the signaling pathways driving cancer cell proliferation, survival, and angiogenesis.[1] Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinases (PI3Ks), and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7][8] Targeting these kinases can disrupt the aberrant signaling that characterizes many cancers.[1][9]

-

Infectious Diseases: The pyridine scaffold is also a common feature in agents designed to combat microbial infections.[1][10] Analogs can be screened against essential microbial enzymes or through whole-organism assays to identify compounds that inhibit the growth of pathogenic bacteria, such as Staphylococcus aureus, or mycobacteria, like Mycobacterium tuberculosis.[11][12]

-

Enzyme Inhibition: Beyond kinases, this scaffold has shown inhibitory activity against other enzyme classes, including urease and carbonic anhydrases, which are implicated in various pathologies.[13][14]

The choice of target dictates the entire subsequent screening strategy. For an oncology program, a logical starting point is to screen against a panel of cancer cell lines and a key kinase like VEGFR-2, which is involved in tumor angiogenesis.

Caption: VEGFR-2 signaling pathway, a common target for anticancer pyridine derivatives.

Part 2: The Screening Cascade: A Funnel-Based Approach

A successful screening campaign does not rely on a single assay. Instead, it employs a multi-tiered "screening cascade" designed to efficiently identify promising compounds while systematically eliminating unsuitable ones.[15] This approach maximizes resource efficiency and data quality. High-throughput screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands of compounds.[16][17][18]

The cascade typically involves:

-

Primary Screening: A single-concentration, high-throughput screen against the primary target (e.g., an enzyme) or cell line to identify initial "hits." The goal is speed and capacity.[17]

-

Hit Confirmation: Re-testing the initial hits from the primary screen under the same conditions to eliminate experimental artifacts and false positives.

-

Dose-Response Analysis: Testing confirmed hits across a range of concentrations to determine their potency (e.g., IC50 or EC50). This is a critical step for quantifying activity.[19]

-

Secondary & Orthogonal Assays: Subjecting potent compounds to different, often more complex, assays to confirm their mechanism of action and rule out non-specific activity. For example, a hit from a biochemical kinase assay would be tested in a cell-based assay to confirm it can penetrate cells and engage the target in a physiological context.[20]

-

Selectivity/Toxicity Screening: Evaluating the lead candidates against other related targets (for selectivity) and in non-cancerous cell lines (for preliminary toxicity assessment).

Caption: A typical drug discovery screening cascade workflow.

Part 3: Field-Proven Experimental Protocols

The integrity of a screening campaign rests on the quality of its assays. The following protocols are detailed, self-validating methodologies for assessing the anticancer and antimicrobial potential of this compound analogs.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (VEGFR-2)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated kinase target. It is a clean, target-based method essential for understanding the direct mechanism of action and is highly amenable to HTS.[19] We use a luminescence-based ATP detection system (e.g., ADP-Glo™) because it is highly sensitive, robust, and has a large dynamic range, making it ideal for HTS.[13]

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase substrate (e.g., a poly-Glu,Tyr peptide)

-

Adenosine Triphosphate (ATP) of high purity

-

Assay Buffer (e.g., HEPES, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compounds dissolved in 100% DMSO

-

Positive control inhibitor (e.g., Sorafenib)

-

384-well, low-volume, white assay plates

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense 25-50 nL of each compound dilution into the assay plate wells. Also include wells for a positive control (Sorafenib) and a negative control (DMSO only).

-

Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" control wells.

-

Initiation of Kinase Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this solution to all wells to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed to a point within the linear range.

-

Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence signal on a compatible plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to verify that a compound can cross the cell membrane and exert a biological effect in a physiological context.[20] The MTT assay is a robust, colorimetric method that measures cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, providing a quantifiable readout of cell health.[21] We use the MCF-7 breast cancer cell line as it is a well-characterized, industry-standard model for screening potential anticancer agents.[8][22][23]

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

96-well, flat-bottom, sterile cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Culture MCF-7 cells to ~80% confluency. Harvest the cells using trypsin and resuspend them in fresh medium. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium (ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include positive control (Doxorubicin) and vehicle control (medium with 0.5% DMSO) wells.

-

Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects clearly measurable.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent viability for each concentration: % Viability = 100 * (Abs_Compound / Abs_VehicleControl)

-

Plot the percent viability against the logarithm of compound concentration and fit the data to determine the IC50 value.

-

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism. It is the gold-standard method for quantifying the potency of novel antimicrobial agents. The broth microdilution method is used for its efficiency and suitability for screening multiple compounds.[10]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well, U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Methodology:

-

Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well. This brings the total volume to 100 µL and the final inoculum to 2.5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Part 4: Data Interpretation and Hit Validation

Interpreting screening data requires both statistical rigor and scientific insight. Raw data must be translated into meaningful metrics that guide the project.

Key Validation Metrics:

-

Z'-Factor: For HTS assays, the Z'-factor is a critical measure of assay quality and statistical separation between positive and negative controls. It is calculated as: Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[18]

-

IC50/EC50: The half-maximal inhibitory/effective concentration is the standard measure of a compound's potency. A lower IC50 indicates a more potent compound.

-

Selectivity Index (SI): For anticancer agents, this is often calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line (SI = IC50_normal / IC50_cancer). A high SI is desirable, indicating the compound is more toxic to cancer cells than normal cells.

Sample Data Summary: The table below illustrates how screening data for a hypothetical series of novel this compound analogs might be presented.

| Compound ID | VEGFR-2 Inhibition (% @ 10 µM) | VEGFR-2 IC50 (µM) | MCF-7 Viability IC50 (µM) | S. aureus MIC (µg/mL) |

| SC-001 | 92% | 0.85 | 1.5 | >64 |

| SC-002 | 15% | >50 | >50 | 8 |

| SC-003 | 95% | 0.45 | 0.9 | 32 |

| SC-004 | 45% | 12.5 | 25.4 | >64 |

| Sorafenib | 99% | 0.09 | 4.5 | N/A |

| Cipro. | N/A | N/A | N/A | 0.5 |

From this data, compounds SC-001 and SC-003 would be prioritized for further investigation in the oncology program due to their potent inhibition of both the target enzyme and cancer cell proliferation. Compound SC-002 would be flagged as a potential lead for the antimicrobial program.

Part 5: The Path Forward: Structure-Activity Relationship (SAR)

Screening data is not an end in itself; it is the engine that drives medicinal chemistry. By analyzing how small changes in the chemical structure of the analogs affect biological activity, researchers can build a Structure-Activity Relationship (SAR) model.[24][25][26] For example, if adding a bulky group at a certain position consistently reduces activity, it suggests a steric hindrance in the target's binding pocket. Conversely, if adding a hydrogen bond donor improves potency, it points to a key interaction with the target protein.[25] This iterative cycle of screening, SAR analysis, and rational design is the fundamental process by which initial hits are optimized into potent and selective lead candidates.[26]

References

- 1. benchchem.com [benchchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 11. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 26. fiveable.me [fiveable.me]

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Chloropyridine-2-carboxamide in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — represents a cornerstone of efficient medicinal chemistry. The 5-chloropyridine-2-carboxamide core has emerged as one such versatile and strategically important scaffold. Its inherent chemical properties, including a well-defined geometry, capacity for hydrogen bonding, and the modulating influence of the chlorine substituent, provide a robust foundation for the development of potent and selective therapeutic agents across a spectrum of diseases.

The pyridine ring, a bioisostere of benzene, is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding via the nitrogen atom and its influence on the molecule's overall polarity and solubility. The strategic placement of a chlorine atom at the 5-position significantly alters the electronic landscape of the ring, enhancing binding affinities through halogen bonding and improving metabolic stability by blocking a potential site of oxidation. The carboxamide moiety at the 2-position is a critical pharmacophoric element, acting as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge regions of kinases or the active sites of other enzymes and receptors.

This technical guide offers an in-depth exploration of the this compound scaffold, designed for researchers and drug development professionals. We will dissect the synthetic pathways to this core, analyze its application in key therapeutic areas through the lens of prominent clinical candidates, and provide detailed experimental protocols and structure-activity relationship (SAR) insights to empower the next generation of drug design.

Core Synthesis and Functionalization Strategies

The synthetic accessibility of the this compound scaffold is a key advantage for its widespread use. The primary route involves the formation of an amide bond from the corresponding carboxylic acid, 5-chloropyridine-2-carboxylic acid. This precursor can be synthesized through various established methods, often starting from more readily available pyridine derivatives.

General Synthetic Workflow

The overall strategy involves the initial synthesis of the stable carboxylic acid precursor, followed by activation and coupling with a desired amine to generate the final carboxamide derivative. This modular approach allows for the rapid generation of diverse chemical libraries for SAR exploration.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Amide Formation via Acyl Chloride

This protocol describes a standard, robust method for synthesizing this compound derivatives from the corresponding carboxylic acid.

Step 1: Synthesis of 5-Chloropyridine-2-carbonyl Chloride

-

To a stirred suspension of 5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amine Coupling (Amidation)

-

Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Add a solution of the crude 5-chloropyridine-2-carbonyl chloride from Step 1 in anhydrous DCM dropwise to the cooled amine solution.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Applications in Medicinal Chemistry: From Bench to Clinic

The this compound scaffold has been successfully employed to generate clinical candidates targeting a range of pathologies, most notably cancer and metabolic diseases.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology. The this compound core is an excellent "hinge-binder," mimicking the adenine portion of ATP to competitively inhibit kinase activity.

Case Study: Silmitasertib (CX-4945), a First-in-Class CK2 Inhibitor

Silmitasertib (formerly CX-4945) is a potent, orally bioavailable, and selective inhibitor of Protein Kinase CK2, an enzyme frequently overexpressed in various cancers where it promotes cell survival and proliferation.[1][2]

-

Mechanism of Action: Silmitasertib is an ATP-competitive inhibitor that binds to the active site of the CK2α catalytic subunit.[1][2] This inhibition blocks the phosphorylation of numerous downstream substrates, critically disrupting pro-survival signaling pathways such as PI3K/Akt/mTOR.[3][4] Inhibition of CK2 by Silmitasertib leads to cell cycle arrest and induction of apoptosis in cancer cells.[2]

Caption: Mechanism of action of Silmitasertib (CX-4945) via inhibition of CK2.

-

Structure-Activity Relationship (SAR): The development of Silmitasertib from a benzo[c][5][6]naphthyridine-8-carboxylic acid scaffold highlights key SAR insights. The core heterocycle provides the necessary geometry for hinge binding, while the 3-chlorophenylamino group occupies a hydrophobic pocket, and the carboxylic acid forms a crucial salt bridge with a conserved lysine residue (Lys68) in the active site.[2]

-

Quantitative Data: Silmitasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.

| Compound | Target | Kᵢ (nM) | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

| Silmitasertib (CX-4945) | CK2 | 0.38 | PC-3 | Prostate Cancer | ~10 | [2][7] |

| BT-474 | Breast Cancer | ~1.7 | [7] | |||

| MDA-MB-231 | Breast Cancer | ~10 | [7] | |||

| Jurkat | T-cell Leukemia | < 1 | [3] | |||

| TFK-1 | Cholangiocarcinoma | ~10-20 | [7] |

Antidiabetic Agents: Modulating G-Protein Coupled Receptors

The scaffold's versatility extends beyond kinase inhibition to the modulation of G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in signal transduction.

Case Study: BMS-903452, a GPR119 Agonist

BMS-903452 is a clinical candidate developed for the treatment of type 2 diabetes that acts as a potent and selective agonist for GPR119.[5][8]

-

Mechanism of Action: GPR119 is expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells.[5] Agonism of GPR119 by molecules like BMS-903452 has a dual effect: it directly stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][5][7] GLP-1 further enhances insulin release, suppresses glucagon secretion, and slows gastric emptying, collectively leading to improved glycemic control.[7]

Caption: Dual mechanism of action of the GPR119 agonist BMS-903452.

-

Synthetic Strategy: The synthesis of BMS-903452 involves a multi-step sequence, showcasing the derivatization of a pyridone core, which contains a substructure analogous to 5-chloropyridine. A key step is the coupling of a protected 4-hydroxypiperidine to the pyridone, followed by N-arylation and final coupling with 2,5-dichloropyrimidine.[7]

Antimicrobial and Antiviral Potential

While dedicated clinical candidates are less prominent, the literature strongly supports the potential of pyridine carboxamide derivatives as antimicrobial and antiviral agents. The scaffold's ability to form key hydrogen bonds and engage in hydrophobic interactions makes it suitable for targeting various microbial enzymes and viral proteins.

-

Antibacterial Activity: Studies on related 2-aminopyridine derivatives have shown significant activity against multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA).[9] For example, N-acylated derivatives of 2-amino-5-(trifluoromethyl)pyridine exhibited potent inhibition of MRSA strains, with MIC values in the low microgram per milliliter range.[9] The SAR suggests that halogen substitutions on an appended phenyl ring are crucial for activity.[9] This provides a strong rationale for exploring this compound derivatives in this space.

-

Antiviral Activity: Pyridine-containing heterocycles are known to exhibit broad-spectrum antiviral activity against viruses such as HIV, HCV, and influenza.[4] A recent study on carboxamide-linked pyridopyrrolopyrimidines demonstrated potent activity against SARS-CoV-2 by inhibiting the main protease (Mpro).[8][10] The benzodioxan derivative 29 from this series showed an exceptionally low EC₅₀ of 0.0519 µM against the virus in Vero cells, highlighting the potential of such scaffolds to combat emerging viral threats.[10]

| Representative Compound Class | Target Organism/Virus | Activity Metric | Value | Reference(s) |

| N-Acyl-2-aminopyridine derivs. | MRSA (EMRSA-16) | MIC | 21.4 - 31.7 µg/mL | [9] |

| Pyridopyrrolopyrimidine 29 | SARS-CoV-2 | EC₅₀ (Vero cells) | 0.0519 µM | [10] |

| Pyridopyrrolopyrimidine 29 | SARS-CoV-2 Mpro | IC₅₀ | Low µM range | [8][10] |

Conclusion and Future Outlook

The this compound core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties, combined with its ability to form critical interactions with diverse biological targets, have propelled its derivatives into clinical trials for major diseases like cancer and diabetes. The success of molecules like Silmitasertib and BMS-903452 validates the scaffold's utility and provides a blueprint for future design efforts.

The demonstrated potential in antimicrobial and antiviral applications represents a promising and underexplored frontier. As new biological targets emerge and the challenge of drug resistance intensifies, the strategic deployment and creative functionalization of the this compound scaffold will undoubtedly continue to yield novel and impactful therapeutic agents. This guide serves as a foundational resource to stimulate and support these future endeavors in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]

- 7. benchchem.com [benchchem.com]

- 8. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]

- 9. ccsenet.org [ccsenet.org]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Chloropyridine-2-carboxamide

Abstract

The 5-chloropyridine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of this core, with a primary focus on its potent antimycobacterial effects. We will explore the synthesis of key analogs, delve into the mechanistic underpinnings of their activity, and provide detailed protocols for their biological evaluation and in-silico analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Versatility of the Pyridine Carboxamide Core

Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals, present in a vast number of approved drugs.[1] The pyridine ring's unique electronic properties and ability to form hydrogen bonds contribute to its versatility in interacting with biological targets.[1] The carboxamide linkage further enhances this, providing a key hydrogen bond donor and acceptor motif that facilitates binding to enzymes and receptors.

The specific scaffold of interest, this compound, has garnered significant attention for its diverse therapeutic potential, including anticancer,[2][3][4][5][6] anti-inflammatory,[2][7][8][9] and antiviral activities.[10][11][12] However, it is in the realm of infectious diseases, particularly tuberculosis, that this scaffold has shown exceptional promise. This guide will systematically dissect the structural features of this compound derivatives that govern their biological activity, with a special emphasis on their antimycobacterial properties.

The Antimycobacterial Potential of this compound Derivatives

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel antitubercular agents with new mechanisms of action. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising leads.

A notable example is the compound MMV687254 , a pyridine carboxamide derivative identified from the Pathogen Box library, which has demonstrated significant in vitro activity against M. tuberculosis. Mechanistic studies have revealed that MMV687254 is a prodrug, activated by the mycobacterial amidase AmiC. This activation involves the hydrolysis of the carboxamide bond, releasing the active metabolite.

The following sections will detail the key structural modifications of the this compound core and their impact on antimycobacterial efficacy.

The Significance of the 5-Chloro Substituent

The chlorine atom at the 5-position of the pyridine ring is a critical feature for the antimycobacterial activity of this class of compounds. This halogen atom can influence the electronic properties of the pyridine ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target protein. Structure-activity relationship studies have consistently shown that the presence of a halogen at this position is beneficial for activity.

Modifications of the Carboxamide Moiety

The N-substituted phenyl ring of the carboxamide offers a versatile point for modification to fine-tune the compound's properties. The nature and position of substituents on this ring have a profound impact on biological activity, solubility, and cytotoxicity.

-

Hydrophilic Groups: The introduction of hydrophilic substituents, such as hydroxyl (-OH) groups, on the N-phenyl ring has been shown to decrease in vitro cytotoxicity.

-

Positional Isomers: The position of substituents on the phenyl ring is crucial. For instance, in related pyrazine carboxamides, different positional isomers of the same substituent can lead to significant variations in antimycobacterial activity.

-

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can modulate the overall electronic distribution of the molecule, affecting its interaction with the biological target.

The following diagram illustrates the general workflow for a drug discovery campaign starting from the this compound scaffold.

References

- 1. growingscience.com [growingscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Chloropyridine-2-carboxamide: A Guide to Putative Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide provides an in-depth exploration of 5-Chloropyridine-2-carboxamide, a key derivative, and delineates a strategic roadmap for identifying and validating its potential therapeutic targets. We will synthesize existing knowledge on related compounds to hypothesize primary target classes, including those in infectious diseases, oncology, and inflammatory disorders. This document will detail the mechanistic rationale behind these hypotheses and provide comprehensive, actionable protocols for target validation, from initial biochemical assays to cell-based functional screens. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compelling molecule.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine carboxamide structural motif is a privileged scaffold in drug discovery, consistently yielding compounds with a broad spectrum of biological activities.[1] Its aromatic pyridine ring and carboxamide group provide an ideal combination of features for effective interaction with biological macromolecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxamide group can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. Furthermore, the aromatic nature of the pyridine ring facilitates crucial π-π stacking interactions with aromatic residues in protein binding pockets.[1]

The versatility of this scaffold is evident in the diverse therapeutic areas where its derivatives have shown promise, including:

-

Infectious Diseases: Notably in the fight against drug-resistant tuberculosis.[2][3][4][5]

-

Oncology: Through the inhibition of key signaling molecules.[1]

-

Inflammatory Disorders: By modulating inflammatory pathways.[1][6]

-

Metabolic Diseases: As exemplified by agonists of G-protein-coupled receptors.[7]

This compound, the subject of this guide, incorporates a chloro- substitution, which can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. This guide will delve into the most promising therapeutic avenues for this specific molecule.

Hypothesized Therapeutic Targets & Mechanistic Rationale

Based on the established activities of closely related pyridine carboxamide derivatives, we can postulate several high-priority therapeutic targets for this compound.

Infectious Diseases: Targeting Mycobacterial Enzymes

A substantial body of research points to the potent anti-mycobacterial activity of pyridine carboxamide derivatives.[2][3][4][5] This makes enzymes essential for Mycobacterium tuberculosis (Mtb) survival a primary target class.

Primary Hypothesized Target: Mycobacterial Amidase (AmiC)

One of the most compelling lines of investigation comes from the study of the pyridine carboxamide derivative MMV687254, which was identified as a promising anti-tubercular agent.[2][4] Mechanistic studies revealed that MMV687254 is a prodrug that requires activation by the mycobacterial amidase, AmiC, through hydrolysis.[2][4] This activation is crucial for its anti-mycobacterial activity.

Causality of Experimental Choice: The structural similarity between this compound and MMV687254 suggests that it may also function as a prodrug activated by AmiC. The carboxamide moiety is the key functional group for this hydrolysis-dependent activation.

Secondary Mechanism: Induction of Autophagy

Interestingly, MMV687254 was also shown to inhibit the growth of Mtb in macrophages by inducing autophagy, a cellular process of degradation and recycling of cellular components that can be leveraged by the host to eliminate intracellular pathogens.[2][4] This suggests a dual mechanism of action.

Signaling Pathway: AmiC Activation and Autophagy Induction

Caption: Proposed dual mechanism of this compound in Mtb-infected macrophages.

Oncology: Kinase Inhibition

The pyridine carboxamide scaffold is a common feature in many kinase inhibitors developed for cancer therapy. The structural characteristics of this compound make it a plausible candidate for targeting protein kinases.

Primary Hypothesized Targets: EGFR and CDK2

Recent studies on 5-substituted-indole-2-carboxamides have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Both are critical regulators of cell proliferation and are frequently dysregulated in cancer.

Causality of Experimental Choice: While the core structure is different (indole vs. pyridine), the shared carboxamide moiety and the general principle of targeting the ATP-binding pocket of kinases with heterocyclic compounds provide a strong rationale for investigating this compound as a potential inhibitor of these or other related kinases.

Signaling Pathway: EGFR/CDK2 Inhibition

Caption: Hypothesized inhibition of EGFR and CDK2 by this compound leading to reduced proliferation.

Inflammatory Disorders: Targeting Pro-inflammatory Enzymes

Pyridine carboxylic acid derivatives have been patented as inhibitors of key enzymes in inflammatory pathways.[1] This suggests that this compound could be explored for its anti-inflammatory potential.

Primary Hypothesized Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of pyridine-3-carboxylic acid have been developed as inhibitors of RIPK1, a key regulator of inflammation and necroptosis.[1]

Causality of Experimental Choice: The ability of the pyridine core to interact with kinase domains, as seen in oncology targets, is transferable to kinases involved in inflammation. RIPK1 represents a high-value target for inflammatory and neurodegenerative diseases.

Experimental Workflows for Target Validation

A multi-tiered approach is essential for robust target identification and validation.

Experimental Workflow: From Screening to In Vivo Efficacy

Caption: A tiered workflow for target validation of this compound.

Tier 1: Broad Spectrum Screening

Objective: To identify the primary biological space in which this compound is active.

Methodologies:

-

Phenotypic Screening:

-

Antimicrobial Panel: Test against a broad panel of bacteria (Gram-positive and Gram-negative) and fungi. Include Mycobacterium tuberculosis H37Rv as a priority.[2][3][4][5]

-

Cancer Cell Line Panel: Utilize a panel of cancer cell lines (e.g., NCI-60) to identify patterns of antiproliferative activity.

-

-

Target-Based Screening:

-

Kinase Panel: Screen against a commercial kinase panel (e.g., >400 kinases) to identify potential kinase targets.

-

Enzyme Inhibition Assays: Test against a panel of relevant enzymes, including amidases and proteases.

-

Tier 2: Hit Validation and Selectivity Profiling

Objective: To confirm initial hits and assess the selectivity of the compound.

Methodologies:

-

Dose-Response Curves: Generate IC50/EC50 values for the confirmed hits from Tier 1.

-